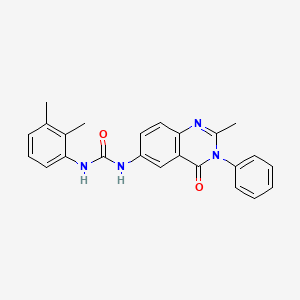

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamide, cobalt(2+), cyclopentyl(diphenyl)phosphane, iron(2+), and dichloride are all elements that have been studied extensively in scientific research.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Cobalt compounds have been used as antimicrobial agents in biological systems . For instance, CoFe2O4 ferrite nanoparticles have shown good antimicrobial activity against all tested bacteria, especially Gram-negative bacteria .

Biocompatible Magnetic Fluids

Cobalt’s ferromagnetic properties with high thermostability make it suitable for creating biocompatible magnetic fluids . These fluids can be used in various biomedical applications.

Hybrid Supercapacitors

Cobalt compounds have been used in the development of hybrid supercapacitors due to their high theoretical capacity and highly active catalytic properties .

Magnetic Resonance Imaging (MRI)

Cobalt compounds, specifically CoFe2O4, have been used as contrast agents in MRI due to their magnetic properties .

Controlled Drug Delivery

The nano size and developed surface of cobalt nanoparticles open a wide range of applications in biomedicine, including controlled drug delivery .

Nanostructured Cobalt Gas Sensors

Cobalt compounds have been used in the development of nanostructured gas sensors due to their exceptional thermal and chemical stability .

Photovoltaic Cells

Carbazole derivatives have been used in the development of photovoltaic cells . Their photoactive features make them suitable for this application.

Biosensors

Carbazole derivatives have also been used in the development of biosensors . Their unique optoelectronic properties make them suitable for this application.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride' involves the reaction of cyclopentyl(diphenyl)phosphane with cobalt(II) chloride to form a cobalt-phosphine complex. This complex is then reacted with iron(II) chloride to form a cobalt-iron-phosphine complex. Finally, the carbanide is added to the complex to form the desired compound.", "Starting Materials": [ "Cyclopentyl(diphenyl)phosphane", "Cobalt(II) chloride", "Iron(II) chloride", "Carbanide" ], "Reaction": [ "Step 1: Cyclopentyl(diphenyl)phosphane is added to a solution of cobalt(II) chloride in anhydrous tetrahydrofuran (THF) and stirred for 2 hours at room temperature.", "Step 2: Iron(II) chloride is added to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 3: Carbanide is added to the reaction mixture and stirred for 4 hours at room temperature.", "Step 4: The resulting mixture is filtered and the solid product is washed with THF and dried under vacuum." ] } | |

Número CAS |

67292-36-8 |

Nombre del producto |

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

Fórmula molecular |

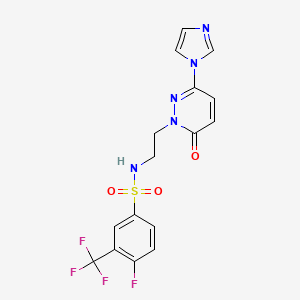

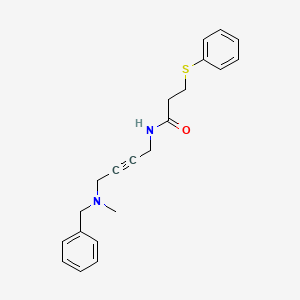

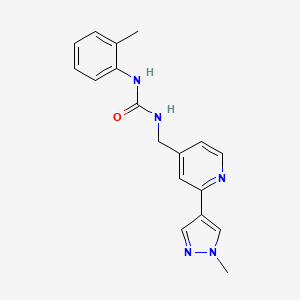

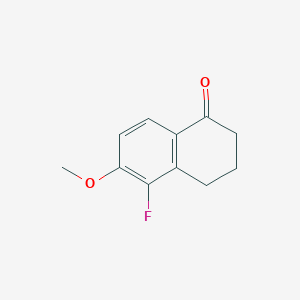

C36H34Cl2CoFeP2 |

Peso molecular |

714.29 |

Nombre IUPAC |

carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

InChI |

InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |

SMILES |

[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)